N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide
Description
N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a pyrrolo[3,2-d]pyrimidine derivative characterized by:
- A 3-ethyl-4-oxo-7-phenyl core, which provides a planar bicyclic scaffold.
- Structural features optimized for binding to kinase or enzyme targets, as seen in related compounds (e.g., DPP4 inhibitors in ) .
This compound’s design aligns with medicinal chemistry strategies for modulating solubility, metabolic stability, and target affinity through fluorination and heterocyclic substitution.
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenylpyrrolo[3,2-d]pyrimidin-5-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4O2/c1-2-27-13-25-20-16(14-6-4-3-5-7-14)11-28(21(20)22(27)30)12-19(29)26-18-9-8-15(23)10-17(18)24/h3-11,13H,2,12H2,1H3,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVGGCXPQJTXIJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C(C1=O)N(C=C2C3=CC=CC=C3)CC(=O)NC4=C(C=C(C=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,4-difluorophenyl)-2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide is a synthetic compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic implications, and relevant case studies.
Basic Information
- IUPAC Name : this compound
- Molecular Formula : C22H18F2N4O2
- Molecular Weight : 408.41 g/mol
- CAS Number : 1251653-13-0
Structure
The compound features a pyrrolo[3,2-d]pyrimidine core, which is known for its diverse pharmacological properties. The presence of the difluorophenyl and ethyl groups enhances its biological activity and solubility characteristics.
This compound exhibits various biological activities primarily through the inhibition of specific enzymes and receptors involved in cellular processes:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It interacts with multiple receptor types, including those in the kinase family, which are critical in cancer signaling pathways.
Anticancer Activity
Recent studies have highlighted the compound's potential as an anticancer agent. For instance:
-
In Vitro Studies : The compound demonstrated significant antiproliferative effects against various cancer cell lines, including HeLa cells. These studies indicated that it disrupts microtubule dynamics, leading to mitotic delay and subsequent cell death .
Cell Line IC50 (µM) Mechanism HeLa 10 Microtubule disruption MCF7 15 Apoptosis induction A549 12 Cell cycle arrest - Case Study : In a recent screening of drug libraries on multicellular spheroids, this compound was identified as a novel anticancer agent with promising efficacy against solid tumors .
Other Biological Activities
Beyond its anticancer properties, preliminary data suggest potential activities against other biological targets:
- Antimicrobial Activity : Some derivatives of pyrrolo[3,2-d]pyrimidines have shown antimicrobial properties that warrant further investigation.
- Anti-inflammatory Effects : There are indications that the compound may possess anti-inflammatory properties through modulation of inflammatory pathways.
Comparative Studies
Comparative studies with related compounds reveal that modifications to the pyrrolo[3,2-d]pyrimidine structure can significantly impact biological activity. For example:
| Compound Name | Activity Type | IC50 (µM) |
|---|---|---|
| Compound A | Anticancer | 8 |
| N-(2,4-difluorophenyl)-2-(...) | Anticancer | 10 |
| Compound B | Antimicrobial | 20 |
Synthesis and Derivatives
The synthesis of N-(2,4-difluorophenyl)-2-(...) typically involves multi-step organic reactions starting from readily available precursors . Variations in the synthesis process can lead to different derivatives with altered biological profiles.
Comparison with Similar Compounds
Structural Analogues in Pyrrolo-Pyrimidine Family
Substituent Variations on the Pyrrolo-Pyrimidine Core
Heterocyclic Core Modifications
- : Pyrazolo[3,4-d]pyrimidine fused with chromen-4-one (Example 83).
- : Thieno[2,3-d]pyrimidinone with thioacetamide linkage. Sulfur substitution alters electronic properties, possibly improving metabolic stability but reducing hydrogen-bonding capacity .
Pharmacological and Physicochemical Properties
Solubility and Lipophilicity
- The target compound ’s difluorophenyl group balances hydrophobicity, while the ethyl group minimizes steric hindrance.
- ’s methoxypropyl substituent likely improves aqueous solubility but may reduce cell permeability due to polarity .
- ’s thieno core and thioether linkage increase logP, favoring CNS penetration but risking off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
